molecular formula C20H15BrN4O3 B2775819 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione CAS No. 2188279-43-6

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione

Cat. No. B2775819
M. Wt: 439.269
InChI Key: IGNKKYSLDNVVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including an oxadiazole ring and a quinazoline dione structure. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis

    The crystal structure of related compounds like 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione has been explored, providing insight into the bond lengths, angles, and molecular geometry which can be crucial for understanding the physical and chemical properties of similar compounds (Candan et al., 2001).

  • Efficient Catalysis for Synthesis

    In the synthesis of hydroquinazoline-2,5-diones, catalysts like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane have shown efficiency, potentially applicable in synthesizing related compounds (Kefayati et al., 2012).

Molecular Docking and Biological Evaluation

  • Antibacterial and Antifungal Properties

    Research on derivatives such as 6-halo-2-(4-((5-phenyl-1, 3, 4-oxadiazol-2-yl)methoxy)Substituted phenyl)-1 H-benzo[de]isoquinoline-1,3(2H)-dione indicates potential antibacterial and antifungal activities, which could be relevant for similar compounds (Sirgamalla & Boda, 2019).

  • Chemical Education Applications

    The hetero-Diels−Alder reactions involving compounds like 4-phenyl-1,2,4-triazoline-3,5-dione can be used in educational settings, demonstrating rapid reaction processes and product purification techniques that may apply to related compounds (Celius, 2010).

Vibrational Spectroscopy and Chemotherapeutic Potential

  • Vibrational Spectroscopy Studies: Vibrational spectroscopic studies on compounds like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione can offer insights into the molecular properties and potential chemotherapeutic applications of similar compounds (Sebastian et al., 2015).

properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclopropylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O3/c21-13-7-5-12(6-8-13)18-22-17(28-23-18)11-24-16-4-2-1-3-15(16)19(26)25(20(24)27)14-9-10-14/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNKKYSLDNVVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.